molecular formula C14H21NO B4852065 N-butyl-2-(3,4-dimethylphenyl)acetamide

N-butyl-2-(3,4-dimethylphenyl)acetamide

Cat. No. B4852065
M. Wt: 219.32 g/mol
InChI Key: KKWQMZWVXLVNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-(3,4-dimethylphenyl)acetamide, also known as BMDP, is a novel psychoactive substance that belongs to the cathinone class of drugs. It is a synthetic stimulant that is derived from the cathinone compound and has been found to have similar effects to other stimulants such as amphetamines and cocaine. BMDP has gained popularity among drug users due to its potent effects and ease of access. However, the scientific community has also been interested in BMDP due to its potential applications in research.

Mechanism of Action

N-butyl-2-(3,4-dimethylphenyl)acetamide works by binding to the dopamine and norepinephrine transporters, which leads to an increase in the release of these neurotransmitters. This results in a feeling of euphoria and increased energy levels. N-butyl-2-(3,4-dimethylphenyl)acetamide also has an affinity for the serotonin transporter, which may contribute to its mood-enhancing effects.
Biochemical and Physiological Effects:
N-butyl-2-(3,4-dimethylphenyl)acetamide has been found to have potent effects on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, which leads to feelings of euphoria and increased energy levels. N-butyl-2-(3,4-dimethylphenyl)acetamide has also been found to have an affinity for the serotonin transporter, which may contribute to its mood-enhancing effects. However, the long-term effects of N-butyl-2-(3,4-dimethylphenyl)acetamide on the brain and body are not yet fully understood.

Advantages and Limitations for Lab Experiments

N-butyl-2-(3,4-dimethylphenyl)acetamide has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of dopamine and norepinephrine on the brain. N-butyl-2-(3,4-dimethylphenyl)acetamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, N-butyl-2-(3,4-dimethylphenyl)acetamide has several limitations. It is a psychoactive substance that can be dangerous if not handled properly. Additionally, the long-term effects of N-butyl-2-(3,4-dimethylphenyl)acetamide on the brain and body are not yet fully understood, which makes it difficult to use in long-term studies.

Future Directions

There are several future directions for research on N-butyl-2-(3,4-dimethylphenyl)acetamide. One area of interest is the potential therapeutic applications of N-butyl-2-(3,4-dimethylphenyl)acetamide. Studies have shown that N-butyl-2-(3,4-dimethylphenyl)acetamide has mood-enhancing effects, which may make it useful in the treatment of depression and other mood disorders. Additionally, N-butyl-2-(3,4-dimethylphenyl)acetamide has been found to have an affinity for the serotonin transporter, which may make it useful in the treatment of anxiety disorders. Another area of interest is the long-term effects of N-butyl-2-(3,4-dimethylphenyl)acetamide on the brain and body. More research is needed to fully understand the potential risks and benefits of using N-butyl-2-(3,4-dimethylphenyl)acetamide.

Scientific Research Applications

N-butyl-2-(3,4-dimethylphenyl)acetamide has been used in scientific research to study its effects on the central nervous system. Studies have shown that N-butyl-2-(3,4-dimethylphenyl)acetamide has potent stimulating effects on the release of dopamine and norepinephrine, which are neurotransmitters that are involved in reward and motivation. N-butyl-2-(3,4-dimethylphenyl)acetamide has also been found to have an affinity for the serotonin transporter, which may contribute to its mood-enhancing effects.

properties

IUPAC Name

N-butyl-2-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-5-8-15-14(16)10-13-7-6-11(2)12(3)9-13/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWQMZWVXLVNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-(3,4-dimethylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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